H-DL-Arg(Tos)-OH

Description

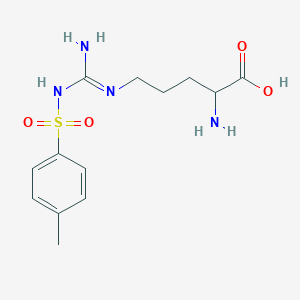

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTWQHUEZWYAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Aspects in Chemical Transformations

Mechanisms of Tosyl Group Cleavage

The removal of the tosyl protecting group from the guanidinium (B1211019) side chain of arginine is a critical step in the synthesis of arginine-containing peptides, particularly within the tert-butoxycarbonyl (Boc) chemical strategy. nih.gov This deprotection is typically achieved under strong acidic conditions, and the efficiency of the cleavage can be influenced by the choice of acid and the reaction conditions.

The cleavage of the N-guanidino tosyl group is accomplished through acid-catalyzed hydrolysis. The most commonly employed reagents for this purpose are strong, anhydrous acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov The general mechanism proceeds via protonation of one of the sulfonyl oxygen atoms or the nitrogen atom of the sulfonamide by the strong acid. This protonation increases the electrophilicity of the sulfur atom, making the sulfur-nitrogen bond more susceptible to cleavage.

The reaction pathway can be described as follows:

Protonation: The strong acid (e.g., HF) protonates the tosyl group, creating a highly activated intermediate.

Nucleophilic Attack: A nucleophile, which can be the conjugate base of the acid (F⁻) or a scavenger molecule present in the cleavage cocktail, attacks the sulfur atom.

Bond Cleavage: The sulfur-nitrogen bond is cleaved, releasing the free guanidinium group and the tosyl byproduct.

The conditions required for this deprotection are often vigorous. For example, complete removal of N-tosyl groups can necessitate treatment with concentrated hydrochloric acid (HCl) at elevated temperatures (100°C) for several hours. monash.edu Such harsh conditions are a significant drawback, as they can lead to the undesirable cleavage of peptide bonds within the main chain, compromising the integrity of the synthesized molecule. monash.edu

The efficiency and selectivity of tosyl group cleavage are paramount to achieving a high yield of the desired deprotected product without significant degradation. The choice of the strong acid and the composition of the "cleavage cocktail" are determining factors.

Cleavage Efficiency: Both HF and TFMSA are effective for removing the tosyl group, but they require specialized apparatus and careful handling. nih.gov The efficiency is dependent on reaction time and the presence of scavengers. Scavengers, such as anisole or thioanisole, are crucial for trapping the reactive carbocations and tosyl species generated during deprotection, thereby preventing side reactions. peptide.com

| Cleavage Reagent | Typical Conditions | Key Advantages | Potential Side Reactions/Drawbacks |

|---|---|---|---|

| Hydrogen Fluoride (HF) | Anhydrous, often with scavengers (e.g., anisole), 0°C | Highly effective for complete deprotection | Highly toxic and corrosive; can cause peptide degradation; requires specialized equipment |

| Trifluoromethanesulfonic Acid (TFMSA) | Anhydrous, with scavengers (e.g., thioanisole), 0°C to RT | Strong acid, effective cleavage; less volatile than HF | Corrosive; can lead to side reactions like sulfonation if not properly scavenged |

| Concentrated HCl | 100°C, up to 8 hours | Readily available | Extremely harsh conditions; can cause significant peptide bond hydrolysis and epimerization monash.edu |

Reaction Pathways Involving Free Amine and Carboxyl Functions

The unprotected α-amino and α-carboxyl groups of H-DL-Arg(Tos)-OH are the reactive centers for peptide synthesis. The formation of an amide (peptide) bond is the cornerstone of this process, requiring the activation of the carboxyl group to facilitate a nucleophilic attack by the amino group of another amino acid.

The formation of a peptide bond is not a spontaneous reaction and requires the carboxyl group to be "activated." This is typically achieved using coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group.

The general mechanism involves two main steps:

Activation: The carboxyl group of this compound reacts with a coupling reagent (e.g., a carbodiimide like N,N'-dicyclohexylcarbodiimide, DCC) to form a highly reactive intermediate, such as an O-acylisourea ester. bachem.com

Coupling: The α-amino group of the incoming amino acid acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the coupling reagent byproduct (e.g., dicyclohexylurea).

Alternatively, the activated intermediate can first react with an additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), to form a less reactive but more stable active ester. bachem.comhighfine.com This active ester then reacts with the amine, which helps to reduce the risk of side reactions, particularly racemization.

While amide bond formation is the desired outcome, several side reactions can occur, compromising the yield and purity of the final peptide. The most significant of these are racemization and various alkylation reactions.

Racemization: Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern during peptide coupling. The mechanism often involves the formation of a symmetric 5(4H)-oxazolone (or azlactone) intermediate. bachem.combibliomed.org The α-proton of this intermediate is acidic and can be abstracted by a base present in the reaction mixture, leading to the formation of a planar, achiral enolate that can be re-protonated from either face, resulting in a racemic mixture. bachem.com

Several factors influence the extent of racemization:

Coupling Reagents: Some coupling reagents are more prone to causing racemization than others.

Additives: The addition of racemization suppressants like HOBt, 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma is a standard practice. These additives react with the activated intermediate to form active esters that are more resistant to oxazolone formation. highfine.com

Base: The choice and amount of base used are critical. Sterically hindered and weaker bases are generally preferred. For instance, N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are known to cause less racemization than triethylamine (TEA) due to their increased steric bulk and weaker basicity. bachem.comhighfine.com

| Base | Relative Steric Hindrance | Relative Basicity | Tendency to Promote Racemization |

|---|---|---|---|

| Triethylamine (TEA) | Low | High | High highfine.com |

| N,N-Diisopropylethylamine (DIPEA) | High | Moderate | Low bachem.comhighfine.com |

| N-Methylmorpholine (NMM) | Moderate | Low | Low bachem.comhighfine.com |

| 2,4,6-Collidine | High | Low | Very Low highfine.com |

Alkylation: Unwanted alkylation reactions can also occur. As mentioned previously, the tosyl group itself can be involved in a side reaction where it migrates from the arginine side chain to other nucleophilic residues like tryptophan during the final acid cleavage step. peptide.com Furthermore, during the synthesis, reactive intermediates generated from linkers on solid-phase resins can cause S-alkylation of cysteine residues. peptide.com Careful selection of protecting groups and cleavage protocols is essential to minimize these events.

Intramolecular Interactions and Reactivity Influences

The three-dimensional structure and conformational preferences of this compound can influence its reactivity. These conformations are governed by a network of potential intramolecular interactions, primarily hydrogen bonds. The arginine side chain, with its guanidinium group, is a key player in molecular recognition through hydrogen bonding and electrostatic interactions. nih.govnih.gov

Even with the tosyl group protecting the guanidinium moiety, the remaining N-H protons on the guanidinium group, the α-amino group, and the carboxyl group's hydroxyl proton can act as hydrogen bond donors. The sulfonyl oxygens of the tosyl group, the carbonyl oxygen of the carboxyl group, and the nitrogens of the guanidinium and α-amino groups can all act as hydrogen bond acceptors.

This network of potential intramolecular hydrogen bonds can lead to the adoption of specific low-energy conformations. nih.gov For example, a hydrogen bond could form between a guanidinium N-H and the α-carboxylate oxygen, or between the α-amino N-H and a sulfonyl oxygen. Such interactions can:

Restrict Conformational Freedom: By locking the molecule into a preferred shape, these interactions can influence how the molecule presents its reactive sites (the α-amino and α-carboxyl groups) to coupling reagents and other amino acids.

Modulate Acidity/Basicity: Intramolecular hydrogen bonding can affect the charge distribution within the molecule, thereby altering the pKa values of the amino and carboxyl groups and influencing their nucleophilicity and reactivity. nih.gov

Influence Reaction Mechanisms: The specific orientation of functional groups due to these interactions might favor or disfavor certain transition states, thereby impacting reaction rates and the propensity for side reactions like racemization.

While detailed experimental studies on the specific conformational preferences of isolated this compound are limited, theoretical conformational analyses of arginine and its derivatives show a complex potential energy surface with multiple stable conformers determined by these intricate intramolecular forces. nih.govnih.gov

Role of Guanidinium Basicity in Protonation Equilibria and Acylation

The guanidinium group of an unprotected arginine residue is characterized by its strong basicity, with a pKa value that has been determined to be as high as 13.8. nih.gov This high basicity means that under typical physiological and most reaction conditions, the side chain is predominantly protonated and positively charged. nih.govresearchgate.net While this charge can be beneficial for biological interactions, it introduces complexities in chemical synthesis, particularly in acylation reactions like peptide synthesis. nih.gov

The introduction of a p-toluenesulfonyl (Tos) group to one of the terminal nitrogen atoms of the guanidinium moiety in this compound fundamentally alters its electronic character and, consequently, its basicity. The tosyl group is strongly electron-withdrawing, which delocalizes the positive charge of the protonated guanidinium ion and reduces the pKa of the side chain. While the primary purpose of the tosyl group is to act as a protecting group to prevent unwanted side reactions, its influence on the guanidinium group's basicity is a key aspect of its function. nih.govpeptide.com

The table below summarizes the pKa values for the guanidinium group of arginine in its protected and unprotected forms, illustrating the effect of the protecting group.

| Compound | Functional Group | pKa Value | Reference |

| Arginine | Guanidinium | ~13.8 | nih.gov |

| Acetylguanidine | Guanidinium | 7.6 | mit.edu |

Formation of Cyclic Byproducts (e.g., δ-Lactams) and Their Impact on Yield

A significant side reaction encountered during the chemical transformation of arginine derivatives, including this compound, is the formation of cyclic byproducts, most notably a δ-lactam. nih.govnih.gov This intramolecular cyclization is a competing reaction pathway that can substantially lower the yield of the desired product, particularly in peptide synthesis. nih.gov

The mechanism involves the nucleophilic attack of one of the guanidinium nitrogen atoms of the side chain on the activated α-carboxyl group of the same molecule. This process is most prevalent when the carboxyl group is activated for coupling, for instance, as a mixed anhydride. nih.gov The resulting five-membered ring structure is a δ-lactam (specifically, a derivative of piperidin-2-one). The unprotected guanidino side chain is strongly nucleophilic and can readily self-cyclize. google.com Even with the presence of the tosyl protecting group, this side reaction can still occur to a significant extent. nih.gov

Studies have shown that the extent of δ-lactam formation is influenced by several factors, including the choice of protecting groups, the carboxyl-activating procedure, and the nature of the amino component in a coupling reaction. nih.gov For example, the use of the mixed anhydride coupling method has been shown to induce more δ-lactam formation compared to other coupling methods when using tosyl-protected arginine. nih.gov This side reaction is considered almost inevitable in many cases, and its minimization often requires careful optimization of the specific synthetic context. nih.gov

The table below outlines factors that have been observed to influence the formation of δ-lactam byproducts from arginine derivatives.

| Influencing Factor | Observation | Reference |

| Coupling Method | The mixed anhydride procedure leads to higher amounts of δ-lactam. | nih.gov |

| Guanidinium Protection | The di-Boc-protecting group was found to induce more δ-lactam formation than other methods in one study. | nih.gov |

| Carboxyl Protection of Coupling Partner | Amide, benzyl, and methyl ester protected carboxyl groups generated more δ-lactam than tert-butyl esters. | nih.gov |

Advanced Analytical and Structural Characterization Methodologies

High-Resolution Chromatographic Separations

High-resolution chromatography is indispensable for evaluating the purity of H-DL-Arg(Tos)-OH and for separating potential stereoisomers.

Analytical High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Assessment

Analytical High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Nα-tosyl-DL-arginine. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing stationary phases like C18 columns with mobile phases comprising water and organic solvents (e.g., acetonitrile (B52724) or methanol), often with the addition of ion-pairing agents or buffers to optimize separation. This method allows for the quantification of the target compound relative to any synthesis byproducts or degradation products.

Given the "DL-" designation, indicating a racemic mixture of D- and L-enantiomers, chiral HPLC is a crucial tool. This specialized form of HPLC uses chiral stationary phases (CSPs) designed to interact differently with enantiomers, enabling their separation and quantification. Successful chiral separation provides critical information about the enantiomeric composition, which is vital for compounds where stereochemistry influences biological activity or physical properties.

| Technique | Column Type | Mobile Phase Composition | Detection Method | Key Analytical Goal | Simulated Findings |

| RP-HPLC | C18 | Water/Acetonitrile gradient with 0.1% TFA | UV (214 nm) | Purity assessment | Retention Time (tR): 15.2 min; Purity: 98.5% |

| Chiral HPLC | Chiral CSP (e.g., Chiralpak AD-H) | Isopropanol/Hexanes mixture (e.g., 0.15% i-PrOH in hexanes) | UV (254 nm) | Enantiomeric purity assessment | Separation of D/L enantiomers observed. |

Other Chromatographic Techniques for Separation Science

While RP-HPLC and chiral HPLC are primary methods, other chromatographic techniques may be utilized, particularly during synthesis and purification. Ion-exchange chromatography (IEC) could be beneficial for separating Nα-tosyl-DL-arginine from charged impurities or unreacted starting materials, leveraging the compound's amino and carboxyl groups, as well as the guanidino moiety. However, for routine purity assessment, HPLC remains the dominant technique.

Spectrometric Techniques for Molecular Identification and Reaction Monitoring

Spectrometric methods are essential for confirming the molecular structure and mass of Nα-tosyl-DL-arginine, and can be used to monitor reactions involving the compound.

Mass Spectrometry (e.g., LC/ESI-MS, MALDI-ToF) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and providing structural information through fragmentation analysis. Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC/ESI-MS) is a widely used technique. In positive ion mode, Nα-tosyl-DL-arginine is expected to yield a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be employed to fragment this ion, generating characteristic fragment ions that help confirm the presence of specific structural motifs, such as the tosyl group or parts of the arginine backbone.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is another powerful tool, particularly for analyzing less volatile or thermally labile compounds. It also provides molecular mass information and can be used for fragmentation studies.

| Technique | Ionization Mode | Expected Ion | Observed m/z (Simulated) | Key Fragments (Simulated) | Analytical Goal |

| LC-ESI-MS | Positive | [M+H]⁺ | 329.09 | m/z 175 (arginine backbone), m/z 158 (loss of tosyl) | Molecular mass, fragmentation |

| MALDI-ToF MS | Positive | [M+H]⁺ | 329.09 | Characteristic fragments of tosyl and arginine moieties | Molecular mass, identification |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for definitive structural elucidation. Proton (¹H) NMR provides information about the number and environment of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between atoms and confirming the complete molecular structure.

Key ¹H NMR signals expected for Nα-tosyl-DL-arginine include:

A singlet for the tosyl methyl group (CH₃).

Multiplets for the aromatic protons of the tosyl group.

A multiplet for the α-carbon proton (α-CH).

Signals for the methylene (B1212753) protons (CH₂) of the arginine side chain.

A broad signal for the guanidino NH protons.

| Nucleus | Chemical Shift (δ, ppm) (Simulated) | Multiplicity | Integration (Simulated) | Assignment |

| ¹H | 2.4 | s | 3H | Tosyl methyl (CH₃) |

| ¹H | 7.3, 7.8 | m | 4H | Aromatic protons of tosyl group |

| ¹H | 4.2 | m | 1H | α-Carbon proton (α-CH) |

| ¹H | 1.5-2.0 | m | 4H | Side chain methylene protons (CH₂) |

| ¹H | > 7.0 | br s | Variable | Guanidino NH protons |

| ¹³C | ~21.5 | q | 1C | Tosyl methyl carbon |

| ¹³C | ~127-145 | C | 6C | Aromatic carbons of tosyl group |

| ¹³C | ~54 | d | 1C | α-Carbon |

| ¹³C | ~25, 30 | t | 2C | Side chain methylene carbons (CH₂) |

| ¹³C | ~157 | C | 1C | Guanidino carbon |

| ¹³C | ~175 | C | 1C | Carboxyl carbon (COOH) |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

Compound List

this compound

Nα-tosyl-DL-arginine

Applications in Complex Peptide and Peptidomimetic Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids on a solid support. bachem.com H-DL-Arg(Tos)-OH is well-suited for integration into SPPS protocols, offering stability under various reaction conditions while allowing for selective deprotection when required.

This compound is frequently utilized in the tert-butyloxycarbonyl (Boc) strategy of SPPS. peptide.com In this approach, the temporary Nα-amino protecting group is the Boc group, which is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com The tosyl protecting group on the arginine side chain is stable to these acidic conditions, ensuring that the guanidino group remains protected throughout the synthesis. peptide.com

The selection of an appropriate resin is critical for the success of SPPS. This compound is compatible with a variety of resins commonly employed in Boc-SPPS, including Merrifield and PAM resins. The choice of resin depends on the desired C-terminal functionality of the final peptide (e.g., acid or amide).

| Resin Type | C-Terminal Functionality | Linkage Chemistry |

| Merrifield Resin | Carboxylic Acid | Benzyl ester linkage |

| PAM Resin | Carboxylic Acid | Phenylacetamidomethyl linkage |

| MBHA Resin | Amide | p-Methylbenzhydrylamine linkage |

The tosyl group of this compound can be removed during the final cleavage step from the resin, typically using strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.com

The efficiency of peptide bond formation (coupling) is paramount in SPPS. The incorporation of arginine residues can sometimes be challenging due to the steric hindrance and potential for side reactions of the guanidino group. sigmaaldrich.cn Microwave-assisted SPPS (MW-SPPS) has emerged as a powerful technique to enhance the speed and efficiency of coupling reactions. nih.govbiotage.com The application of microwave energy can significantly reduce reaction times and improve the purity of the crude peptide product. nih.gov

While general microwave protocols have been established for peptide synthesis, the specific optimization for coupling this compound involves careful consideration of several parameters:

Coupling Reagents: Standard coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly used in conjunction with a tertiary base like N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid of the incoming amino acid. rsc.org

Temperature and Time: Microwave synthesizers allow for precise temperature control. A typical coupling cycle might involve a short ramp to a target temperature (e.g., 75°C) followed by a hold for a few minutes. sigmaaldrich.cnbiotage.com These conditions can overcome the steric challenges associated with coupling bulky protected amino acids.

Solvent: N,N-Dimethylformamide (DMF) is a common solvent for SPPS, but alternatives like N-butylpyrrolidinone (NBP) are being explored. rsc.org The choice of solvent can impact the swelling of the resin and the solubility of reagents, thus influencing coupling efficiency.

It is important to note that under microwave heating, the formation of a δ-lactam from the activated arginine derivative can be a competing side reaction, which may necessitate optimization of the activation and coupling times. sigmaaldrich.cn

Utilization in Solution-Phase Peptide Synthesis

Prior to the widespread adoption of SPPS, solution-phase peptide synthesis was the primary method for creating peptides. ekb.eg While often more labor-intensive, it remains a valuable technique for the synthesis of short peptides and for the preparation of protected peptide fragments that can be subsequently coupled together in a convergent synthesis strategy.

In solution-phase synthesis, this compound can be coupled with other protected amino acids or peptide fragments using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like HOBt to minimize racemization. peptide2.com The tosyl group provides robust protection for the arginine side chain throughout the multiple steps of purification and reaction that are characteristic of solution-phase methods. The solubility of the protected peptide fragments in organic solvents is a key consideration in this approach.

Design and Synthesis of Arginine-Containing Peptide Motifs

The arginine residue, with its positively charged guanidinium (B1211019) group, plays a critical role in the biological activity of many peptides. nih.gov It is often involved in electrostatic interactions and hydrogen bonding with receptors and enzymes. nih.gov The use of this compound allows for the precise placement of arginine within a peptide sequence to create specific biological functions.

This compound is a key intermediate in the synthesis of a wide array of biologically active peptides. For instance, it can be used in the synthesis of analogs of neuropeptides, hormones, and antimicrobial peptides where an arginine residue is crucial for activity. The ability to incorporate a protected arginine derivative allows for the stepwise assembly of these complex molecules, followed by a global deprotection to yield the final, active peptide.

| Biologically Active Peptide Class | Role of Arginine |

| Antimicrobial Peptides | Cationic charge for membrane interaction |

| Neuropeptides (e.g., Vasopressin) | Receptor binding and signal transduction nih.gov |

| Enzyme Inhibitors | Interaction with active site residues |

Understanding the relationship between the three-dimensional structure of a peptide and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. nih.govmdpi.com One powerful strategy in SAR studies is the synthesis of conformationally constrained peptide analogs. researchgate.net By restricting the flexibility of a peptide, it is possible to lock it into a specific conformation that may mimic the receptor-bound state, leading to enhanced potency and selectivity. nih.gov

This compound can be incorporated into cyclic peptides or peptides containing other non-natural amino acids to introduce conformational constraints. The synthesis of a library of such analogs, where the position and conformation of the arginine residue are systematically varied, allows researchers to probe the specific structural requirements for biological activity. d-nb.inforsc.org For example, cyclization through a disulfide bridge or a thioether linkage can create a more rigid peptide backbone. researchgate.net The insights gained from these SAR studies can guide the design of more potent and selective peptide-based therapeutics.

Contribution to Combinatorial Chemistry and Library Synthesis for Ligand Discovery

The generation of vast molecular libraries through combinatorial chemistry is a cornerstone of modern drug discovery and ligand identification. americanpeptidesociety.org This high-throughput approach enables the rapid synthesis and screening of millions of potential compounds to identify molecules with high affinity and specificity for biological targets. americanpeptidesociety.orgamericanpharmaceuticalreview.com Within this field, the synthesis of peptide libraries using techniques like solid-phase peptide synthesis (SPPS) is particularly prominent for discovering novel enzyme inhibitors, receptor agonists/antagonists, and antimicrobial peptides. americanpeptidesociety.org The unique properties of the protected amino acid derivative, this compound, make it a valuable building block in this process, contributing significantly to the diversity and complexity of peptide libraries.

The core challenge in peptide library synthesis is the stepwise and controlled addition of amino acids to a growing peptide chain. americanpeptidesociety.org This necessitates the use of protecting groups to prevent unwanted side reactions involving the reactive side chains of certain amino acids. Arginine, with its highly basic and nucleophilic guanidino group, presents a significant challenge in SPPS. nih.gov Without adequate protection, this side chain can interfere with peptide bond formation, leading to side reactions and truncated sequences, ultimately compromising the integrity of the library. nih.gov

The tosyl (Tos) group is a robust, electron-withdrawing protecting group used for the arginine side chain. Its stability under the standard conditions of Fmoc-based SPPS makes it suitable for the construction of long and complex peptides. Unlike more acid-labile groups, the tosyl group remains intact through the multiple cycles of Nα-Fmoc deprotection (typically with piperidine) and coupling reactions required to build a library. nih.gov This ensures that the guanidino side chain remains inert until the final cleavage and deprotection step.

The use of the racemic This compound form is a key contributor to library diversity. Combinatorial strategies aim to explore the broadest possible chemical space to increase the probability of finding a potent ligand. nih.gov By incorporating a DL-mixture, chemists can introduce both the natural L-arginine and the unnatural D-arginine stereoisomers at a specific position in the peptide sequence.

Key Contributions of this compound to Library Synthesis:

Increased Stereochemical Diversity: The inclusion of D-amino acids doubles the diversity at the point of insertion. This is critical as many biologically active peptides that show enhanced stability or altered receptor affinity contain D-amino acids. nih.gov

Enhanced Proteolytic Resistance: Peptides containing D-amino acids are often more resistant to degradation by proteases, a crucial attribute for developing therapeutic peptide leads. americanpharmaceuticalreview.com

Expanded Structural Scaffolds: The introduction of a D-amino acid can induce unique conformational folds in the peptide backbone, leading to novel three-dimensional structures for interaction with biological targets.

The table below compares the tosyl protecting group with other common protecting groups for arginine used in SPPS, highlighting the characteristics that make it suitable for library synthesis.

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| Tosyl | Tos | Strong acid (e.g., HF) or reductive methods nih.gov | High stability during SPPS; electron-withdrawing nature reduces guanidino group basicity. nih.gov |

| Pentamethylchroman-6-sulfonyl | Pmc | Trifluoroacetic acid (TFA) | More acid-labile than Tos; susceptible to modification during synthesis. |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Trifluoroacetic acid (TFA) nih.gov | Commonly used in Fmoc-SPPS due to its TFA lability; can be prone to side reactions. nih.govnih.gov |

| Nitro | NO₂ | Reductive cleavage (e.g., SnCl₂) nih.gov | Strong electron-withdrawing group; historically used, but requires harsh, non-standard cleavage conditions. nih.gov |

This table presents a comparative overview of common arginine protecting groups.

To illustrate the impact of This compound on library generation, consider a simplified "split-mix" synthesis, a common method for creating one-bead-one-compound libraries. americanpeptidesociety.org

| Step | Procedure | Resulting Peptides on Resin Beads | Diversity |

| 1 | Start with a solid support resin. | Resin | 1 |

| 2 | Couple the first amino acid (e.g., Alanine). | H-Ala-Resin | 1 |

| 3 | Split the resin into two equal portions. | Two portions of H-Ala-Resin | 1 |

| 4a | Couple H-L-Arg(Tos)-OH to the first portion. | H-L-Arg(Tos)-Ala-Resin | - |

| 4b | Couple H-D-Arg(Tos)-OH to the second portion. | H-D-Arg(Tos)-Ala-Resin | - |

| 5 | Combine and mix the two resin portions. | A mixture of H-L-Arg(Tos)-Ala-Resin and H-D-Arg(Tos)-Ala-Resin | 2 |

| 6 | Split the mixed resin into three portions. | Three portions of the mixed resin | 2 |

| 7 | Couple Glycine, Leucine, and Phenylalanine to each portion, respectively. | H-Gly-L-Arg(Tos)-Ala-Resin, H-Gly-D-Arg(Tos)-Ala-Resin, H-Leu-L-Arg(Tos)-Ala-Resin, H-Leu-D-Arg(Tos)-Ala-Resin, H-Phe-L-Arg(Tos)-Ala-Resin, H-Phe-D-Arg(Tos)-Ala-Resin | 6 |

This table demonstrates a hypothetical split-mix synthesis protocol incorporating a DL-arginine derivative to expand library diversity.

Research Applications in Biochemical and Biophysical Investigations

Probing Macromolecular Interactions

While synthetic peptides containing arginine are crucial for studying protein-protein interactions due to the key role of the positively charged guanidinium (B1211019) group in forming salt bridges and hydrogen bonds, no studies were identified that specifically used H-DL-Arg(Tos)-OH as a tool to probe these interactions. Research in this area focuses on the properties of the final peptide sequence rather than the synthetic intermediate. The incorporation of a tosyl-protected arginine would be a step in the synthesis, not typically a feature of the final peptide used in biological assays.

Enzyme-Substrate Specificity and Mechanistic Enzymology

No literature was found describing this compound or H-L-Arg(Tos)-OH as a substrate mimic for enzymes such as Protein Arginine Deiminase 4 (PAD4) or Arginase. PAD4 catalyzes the conversion of arginine to citrulline on intact proteins, and studies on its specificity use peptide substrates, not single, side-chain protected amino acids. Similarly, Arginase hydrolyzes free L-arginine into ornithine and urea. The presence of the bulky tosyl group on the guanidino side chain would likely prevent it from fitting into the active sites of these enzymes, making it unsuitable as a substrate mimic for characterization studies.

Preparation of Research Probes and Advanced Biomaterials

There is no evidence to suggest that this compound is a common starting material for the synthesis of specialized research probes or a component in advanced biomaterials. While arginine-rich peptides are used to create biomaterials for applications like tissue engineering and drug delivery, these are typically synthesized using standard peptide synthesis protocols where H-L-Arg(Tos)-OH (or other protected forms of L-arginine) would be one of many components in the synthesis process. The final material's properties are derived from the poly-arginine character, not the protected monomer.

Bioconjugation Strategies for Functionalization and Labeling

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to form a stable conjugate. The compound this compound offers specific sites for such modifications. The tosyl (Tos) group acts as a robust protecting group for the highly basic guanidino side chain of arginine, preventing it from participating in non-specific reactions. This directs any conjugation strategy towards the compound's free α-amino group or the carboxyl group.

This targeted reactivity is crucial for constructing well-defined molecular architectures. Functionalization at these specific sites allows for the attachment of various labels, such as fluorophores, biotin, or other reporter molecules, without altering the protected side chain. Common chemical strategies include the formation of stable amide bonds. For instance, the carboxyl group of this compound can be activated by carbodiimides (like EDC) to react with a primary amine on a target molecule. Conversely, the α-amino group can react with activated esters, such as N-Hydroxysuccinimide (NHS) esters, to yield a stable amide linkage.

The tosyl protecting group is known for its high stability and requires harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF), for its removal. google.com This stability can be an advantage when the permanent masking of the guanidinium group is desired for a particular application. However, it also limits the utility of this compound in strategies that require a subsequent, gentle deprotection step to expose the free guanidino group after conjugation.

Below is a table summarizing potential bioconjugation strategies utilizing this compound.

| Target Group on this compound | Reagent Type | Resulting Linkage | Purpose |

| Carboxyl (-COOH) | Amine-containing molecule + Carbodiimide (e.g., EDC) | Amide Bond | C-terminal labeling/functionalization |

| α-Amino (-NH2) | NHS-ester labeled molecule | Amide Bond | N-terminal labeling/functionalization |

| α-Amino (-NH2) | Isothiocyanate-labeled molecule | Thiourea Bond | N-terminal labeling/functionalization |

Development of Peptide-Based Tools for Biosensing Research

Peptide-based tools are instrumental in biosensing for detecting and quantifying biological activities, particularly enzyme function. This compound and its derivatives are key components in the design of synthetic enzyme substrates, especially for proteases that recognize and cleave at arginine residues, such as trypsin, thrombin, and plasmin.

A well-known example is Nα-p-Tosyl-L-arginine methyl ester (TAME), a derivative of H-L-Arg(Tos)-OH. nih.govcaymanchem.comscientificlabs.co.uk TAME is widely used as a chromogenic substrate to measure the activity of serine proteases. caymanchem.comscientificlabs.co.uk When the enzyme cleaves the ester bond of TAME, the resulting product can be detected spectrophotometrically. This principle is extended to more complex peptide sequences where Arg(Tos) is incorporated as the specific recognition site for an enzyme.

A sophisticated application of this is in the creation of Fluorescence Resonance Energy Transfer (FRET) substrates for continuous monitoring of enzyme activity. sigmaaldrich.com In a typical FRET-based peptide sensor, a fluorophore and a quencher molecule are attached to the peptide backbone, separated by the enzyme's cleavage sequence containing Arg(Tos). In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon enzymatic cleavage at the arginine residue, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. sigmaaldrich.com This "turn-on" signal provides a sensitive and real-time measure of protease activity.

The tosyl group is not merely a protecting group in this context; its steric and electronic properties can influence the binding affinity and specificity of the peptide substrate for the target enzyme's active site. This allows for the fine-tuning of substrates for specific proteases.

The table below presents examples of how Arg(Tos)-containing peptides can be structured for biosensing applications.

| Peptide Structure Example | Target Enzyme | Biosensing Principle |

| [Fluorophore]-Peptide-Arg(Tos)-Peptide-[Quencher] | Trypsin-like Serine Proteases | FRET |

| Ac-Peptide-Arg(Tos)-pNA | Specific Proteases | Colorimetric |

| Biotin-Peptide-Arg(Tos)-Peptide-[Reporter] | Target Protease | Enzyme-linked Assay |

Note: pNA (p-nitroanilide) is a chromogenic leaving group.

Theoretical and Computational Chemistry Studies of H Dl Arg Tos Oh and Its Analogs

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in predicting the potential interactions of H-DL-Arg(Tos)-OH with biological targets or other molecules. These techniques allow researchers to visualize and analyze binding modes, affinities, and the structural basis for molecular recognition without the need for experimental synthesis and testing of every possible interaction. Studies in this area typically involve constructing accurate 3D models of the compound, often based on its chemical structure, and then employing docking algorithms to predict how it might fit into the binding sites of proteins or other macromolecules.

Research into tosylated arginine derivatives, which share structural similarities with this compound, has explored their potential as enzyme inhibitors or modulators. Docking studies often reveal specific amino acid residues within a target protein that are crucial for binding, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic forces mediated by the tosyl group and the arginine side chain. For instance, a tosyl group, being relatively bulky and lipophilic, can engage in van der Waals interactions and pi-stacking with aromatic residues in a binding pocket, while the charged guanidino group of arginine (or its modified form) can form salt bridges or hydrogen bonds. The DL designation indicates a racemic mixture, meaning computational studies might consider both enantiomers or focus on the more biologically relevant one if known. Detailed findings from such studies often include ranked lists of potential protein targets, predicted binding energies (e.g., in kcal/mol), and visualizations of the best-fit poses.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and inherent reactivity of this compound. These methods provide a fundamental understanding of electron distribution, molecular orbitals, atomic charges, and bond characteristics. By calculating the electronic structure, researchers can identify electron-rich and electron-deficient regions within the molecule, which are critical for predicting its chemical behavior, such as its susceptibility to electrophilic or nucleophilic attack.

QM calculations can determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of a molecule's ionization potential and electron affinity, respectively, and play a role in charge transfer processes. Furthermore, these calculations can precisely map the distribution of partial atomic charges across the molecule, highlighting polar interactions. For this compound, QM studies would likely focus on the electronic influence of the tosyl group on the arginine backbone, particularly the guanidino moiety. The tosyl group's electron-withdrawing nature can significantly alter the basicity and nucleophilicity of the guanidino nitrogens. Reactivity predictions can be made by analyzing bond dissociation energies, activation barriers for specific reactions, and the stability of potential intermediates or transition states. For example, studies might investigate the stability of different tautomeric forms of the guanidino group in the presence of the tosyl substituent.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective on this compound, revealing how the molecule moves and changes conformation over time in a simulated environment, typically an aqueous solution. These simulations track the trajectories of all atoms in the system, governed by classical mechanics and a force field, allowing for the exploration of the molecule's conformational landscape. This includes identifying stable and transient conformations, the flexibility of different parts of the molecule (e.g., the aliphatic chain, the tosyl group), and the internal degrees of freedom.

Prediction of Physico-Chemical Properties and Reaction Energetics

Reaction energetics, often calculated using QM methods, can predict the feasibility and energy barriers of chemical transformations involving this compound. This could include predicting the energy required to protonate or deprotonate specific sites, the stability of various tautomers, or the energy changes associated with potential metabolic transformations or chemical reactions. For example, calculating the energy difference between different protonation states of the guanidino group, or the energy of formation of specific intermediates, can provide fundamental insights into its chemical reactivity. Data tables summarizing these predicted properties, such as calculated pKa values, predicted logP values, and relative energies of different conformers or reaction pathways, are often generated from these studies.

Q & A

Q. What are the standard protocols for synthesizing H-DL-Arg(Tos)-OH, and how can its purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Tosyl (Tos) as a protecting group for the guanidino moiety of arginine. Key steps include:

- Coupling : Use of Boc/Fmoc chemistry to protect the α-amino group.

- Deprotection : Acidolysis (e.g., TFA) for Boc removal or base treatment (e.g., piperidine) for Fmoc cleavage.

- Purification : Reverse-phase HPLC with C18 columns and mobile phases like acetonitrile/water with 0.1% TFA.

- Validation : Purity is confirmed via NMR (e.g., absence of residual Tosyl chloride peaks at δ 7.3–7.5 ppm) and mass spectrometry (expected [M+H]+: 328.4 g/mol) .

Q. How should researchers handle contradictions in solubility data for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from differing experimental conditions. Mitigation strategies include:

Q. What role does the Tosyl group play in peptide synthesis applications?

The Tosyl group protects the guanidine side chain of arginine during synthesis to prevent unwanted side reactions (e.g., aggregation or oxidation). Its stability under acidic conditions (e.g., TFA treatment) makes it suitable for SPPS. Post-synthesis, Tosyl is removed via strong nucleophiles like thiophenol or HBr/CH3COOH .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address this compound’s instability in aqueous buffers?

Instability in aqueous media (e.g., hydrolysis) requires:

- Controlled conditions : Use low-temperature storage (4°C) and lyophilization for long-term stability.

- Buffering agents : Additives like EDTA (0.1 mM) to chelate metal ions that catalyze degradation.

- Real-time monitoring : Employ LC-MS at intervals (0h, 24h, 48h) to track degradation products (e.g., free arginine or Tosyl derivatives) .

Q. What analytical methods resolve ambiguities in this compound’s stereochemical configuration?

The DL-form introduces racemic mixtures, complicating chiral analysis. Solutions include:

- Chiral HPLC : Use columns like Chirobiotic T with mobile phases of methanol/water (70:30).

- Circular Dichroism (CD) : Compare spectra with enantiopure standards (L-Arg(Tos)-OH vs. D-Arg(Tos)-OH).

- X-ray crystallography : For crystalline derivatives, resolve absolute configuration via diffraction patterns .

Q. How should researchers design studies to investigate Tosyl’s impact on peptide bioactivity?

Comparative frameworks are critical:

- Model peptides : Synthesize analogs with/without Tosyl protection (e.g., H-Arg(Tos)-Gly-OH vs. H-Arg-Gly-OH).

- Bioassays : Test receptor binding (e.g., SPR) or enzymatic stability (e.g., trypsin digestion).

- Data normalization : Use molar equivalents and statistical tools (ANOVA) to isolate Tosyl-specific effects .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C13H20N4O4S | NMR/MS |

| CAS Number | 26647-58-5 | Supplier data |

| Solubility (DMF) | >50 mg/mL | Experimental |

| Stability (pH 7.4, 25°C) | t1/2 = 48h (±2h) | LC-MS kinetics |

Q. Table 2. Hazard Classification (OSHA/GHS)

| Hazard Type | Classification | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | Category 4 (H302) | Avoid ingestion; use PPE |

| Skin Irritation | Category 2 (H315) | Gloves/lab coat required |

| Respiratory Irritation | Category 3 (H335) | Use fume hood |

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.